4,6-Dichloro-2-(3-nitrophenyl)pyrimidine
Description
Overview of Pyrimidine (B1678525) Chemistry and Structural Diversity
Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. microbenotes.comwikipedia.org This ring system is a fundamental building block in numerous biologically significant molecules. nih.govnih.gov The pyrimidine structure is found in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA), as well as in vitamin B1 (thiamine). wikipedia.orgnih.gov
The structural diversity of pyrimidine derivatives is vast, encompassing both naturally occurring and synthetic compounds. researchgate.net Nature has utilized the pyrimidine scaffold to create a wide array of molecules with diverse biological functions. In the realm of synthetic chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to bind to various biological targets. researchgate.net Consequently, chemists have developed numerous synthetic methodologies to create libraries of pyrimidine-containing compounds with diverse substitution patterns. organic-chemistry.orgsemanticscholar.org These derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govjuniperpublishers.com
Table 1: Examples of Naturally Occurring and Synthetic Pyrimidine Derivatives
| Compound Name | Classification | Significance |
| Cytosine | Naturally Occurring | A fundamental component of DNA and RNA. microbenotes.comwikipedia.org |
| Thymine | Naturally Occurring | A key nucleobase found in DNA. microbenotes.comwikipedia.org |
| Uracil | Naturally Occurring | A nucleobase present in RNA. microbenotes.comwikipedia.org |
| Thiamine (Vitamin B1) | Naturally Occurring | An essential vitamin. wikipedia.orgnih.gov |
| Zidovudine | Synthetic | An antiretroviral medication used to treat HIV/AIDS. wikipedia.org |
| Barbiturates | Synthetic | A class of drugs that act as central nervous system depressants. wikipedia.org |
Significance of Dihalo-substituted Pyrimidines as Synthetic Intermediates
Dihalo-substituted pyrimidines, particularly dichloropyrimidines, are highly valuable intermediates in organic synthesis. clausiuspress.com Their significance stems from the reactivity of the halogen atoms, which can be readily displaced by a wide variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups onto the pyrimidine core, making them versatile building blocks for the synthesis of more complex molecules. researchgate.net
The chlorine atoms in compounds like 2,4-dichloropyrimidine, 4,6-dichloropyrimidine (B16783), and 2,4,6-trichloropyrimidine (B138864) can be selectively substituted by controlling the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net This controlled reactivity is crucial for the regioselective synthesis of polysubstituted pyrimidines. For instance, amines, alcohols, and thiols can be introduced to create amino-, alkoxy-, and thio-substituted pyrimidines, respectively.
The utility of dihalo-substituted pyrimidines is evident in their application in the synthesis of pharmaceuticals and agrochemicals. For example, 4,6-dichloropyrimidine is a key precursor in the synthesis of the broad-spectrum fungicide Azoxystrobin. google.com Furthermore, various dichloropyrimidine derivatives serve as starting materials for the development of small molecule inhibitors targeting enzymes like kinases, which are important in cancer therapy. clausiuspress.com The synthesis of these intermediates often involves the chlorination of dihydroxypyrimidines using reagents such as phosphorus oxychloride or thionyl chloride. google.comgoogle.com
Positioning of 4,6-Dichloro-2-(3-nitrophenyl)pyrimidine in Contemporary Organic Synthesis Research
The compound this compound is a specialized synthetic intermediate that holds a strategic position in contemporary organic synthesis research. Its structure combines the reactive features of a dihalopyrimidine with the functional potential of a nitrophenyl group. The molecular formula of this compound is C₁₀H₅Cl₂N₃O₂.
The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring serve as reactive sites for nucleophilic substitution, similar to other dichloropyrimidines. This allows for the sequential or simultaneous introduction of various substituents, enabling the construction of a diverse range of molecular architectures. The differential reactivity of the two chlorine atoms can potentially be exploited to achieve selective functionalization.
The presence of the 3-nitrophenyl group at the 2-position adds another layer of synthetic versatility. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. More importantly, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then be further modified through a variety of reactions, such as acylation, alkylation, or diazotization followed by substitution. This opens up pathways to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
In the context of drug discovery, intermediates with similar structures, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, are considered important for the synthesis of small molecule anticancer drugs. researchgate.net This suggests that this compound is a valuable precursor for the development of novel bioactive compounds. Its trifunctional nature (two chloro groups and one nitro group) allows for the systematic exploration of chemical space around the pyrimidine scaffold, making it a key building block for the synthesis of targeted libraries of compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3740-91-8 |
|---|---|
Molecular Formula |
C10H5Cl2N3O2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-2-1-3-7(4-6)15(16)17/h1-5H |
InChI Key |
VXLJPFMPQHBLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 3 Nitrophenyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide range of functional groups. In 4,6-dichloro-2-(3-nitrophenyl)pyrimidine, the C-4 and C-6 positions are highly activated towards nucleophilic attack.
Regioselectivity at C-4 and C-6 Chloro Positions
The this compound molecule possesses a plane of symmetry that renders the two chlorine atoms at the C-4 and C-6 positions chemically equivalent. Consequently, in SNAr reactions, a nucleophile will attack either position at the same rate, leading to a single monosubstituted product under controlled conditions. The primary challenge in these reactions is not achieving regioselectivity between C-4 and C-6, but rather controlling the extent of substitution to selectively yield either the mono- or the disubstituted product.
The high reactivity of the pyrimidine ring means that disubstitution can readily occur if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period. mdpi.com The introduction of the first nucleophile at either C-4 or C-6 can influence the reactivity of the remaining chlorine atom, although this effect is generally less pronounced than the initial activation provided by the ring nitrogens and the 2-substituent.
Influence of the 3-Nitrophenyl and Dichloro Substituents on Electrophilicity
The electrophilic character of the pyrimidine ring in this compound is significantly enhanced by its substituents. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, reducing the electron density at the carbon atoms, particularly at the α (C-2, C-6) and γ (C-4) positions. This makes the ring susceptible to attack by nucleophiles.
This effect is powerfully amplified by the substituents:
Dichloro Substituents: The two chlorine atoms at C-4 and C-6 are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the pyrimidine ring, increasing the partial positive charge on the carbon atoms to which they are attached and making them prime targets for nucleophilic attack.
3-Nitrophenyl Substituent: The group at the C-2 position also plays a crucial role. The nitro group makes the phenyl ring strongly electron-withdrawing. This entire substituent group deactivates the pyrimidine ring towards electrophilic attack but strongly activates it for nucleophilic substitution. It helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance and induction, thereby lowering the activation energy of the reaction. mdpi.comcsu.edu.au
The combination of two ring nitrogens, two chloro groups, and a nitrophenyl group makes this compound a highly electrophilic and reactive substrate for SNAr reactions.
Impact of Reaction Conditions and Nucleophile Nature on Selectivity
The outcome of SNAr reactions on this substrate, particularly the selectivity between mono- and disubstitution, is highly dependent on the reaction conditions and the nature of the attacking nucleophile. mdpi.com
Reaction Conditions:
Stoichiometry: The molar ratio of the nucleophile to the pyrimidine substrate is the most critical factor. Using one equivalent of the nucleophile typically favors monosubstitution, while an excess (two or more equivalents) drives the reaction towards disubstitution.
Temperature: Higher temperatures generally increase reaction rates and can promote disubstitution. Milder conditions are often employed for selective monosubstitution.
Solvent and Base: The choice of solvent and base can influence the nucleophilicity of the reagent and the stability of intermediates. For instance, in reactions involving amines, a non-nucleophilic base is often added to neutralize the HCl generated. researchgate.net The use of alcohols as solvents in the presence of a strong base can lead to the formation of alkoxide ions, which may compete with the intended nucleophile, resulting in solvolysis products. mdpi.com
Nature of the Nucleophile:
Nucleophilicity: Stronger nucleophiles (e.g., secondary amines, thiolates) react more readily than weaker ones (e.g., anilines, alcohols).
Steric Hindrance: Bulky nucleophiles may react more slowly and could potentially favor monosubstitution due to steric hindrance preventing a second attack on the intermediate product.
Hardness/Softness: The hard/soft acid-base (HSAB) principle can also play a role. The electrophilic carbons at C-4 and C-6 are relatively hard centers, favoring reactions with hard nucleophiles like amines and alkoxides.
The table below summarizes how different nucleophiles and conditions can direct the substitution on related dichloropyrimidine systems.
| Nucleophile | Stoichiometry (equiv.) | Typical Conditions | Expected Product |
| Primary/Secondary Amine | 1.0 - 1.2 | Base (e.g., K₂CO₃, Et₃N), THF or DMF, RT to 80°C | Mono-amination |
| Primary/Secondary Amine | > 2.0 | Base (e.g., K₂CO₃, Et₃N), THF or DMF, higher temp. | Di-amination |
| Alcohol (ROH) | Solvent | Strong Base (e.g., NaOH, NaH) | Mono- or Di-alkoxylation |
| Thiol (RSH) | 1.0 - 2.2 | Base (e.g., K₂CO₃), DMF | Mono- or Di-thiolation |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. The chloro-substituents at the C-4 and C-6 positions serve as effective leaving groups in these transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction allows for the selective synthesis of mono- and diarylated products. researchgate.netresearchgate.net
The regioselectivity between mono- and diarylation is controlled by tuning the reaction conditions, similar to SNAr reactions.
Monosubstitution: Achieved by using a slight excess (1.1-1.2 equivalents) of the boronic acid.
Disubstitution: Requires a larger excess (>2.2 equivalents) of the boronic acid and often more forcing conditions (higher temperature or longer reaction times).
A variety of palladium catalysts, ligands, bases, and solvents can be employed, with common systems including Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as the catalyst, K₃PO₄ or Na₂CO₃ as the base, and solvents like 1,4-dioxane, toluene, or DMF. researchgate.net Electron-rich boronic acids tend to give good yields in these coupling reactions. mdpi.com
The table below illustrates typical conditions for Suzuki-Miyaura reactions on related dichloropyrimidine substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good yields for mono- and diarylation. mdpi.com |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 90 | Efficient coupling for a range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100-110 | Highly active catalyst system for challenging substrates. |
Sonogashira Coupling and Other Cross-Coupling Methods
Beyond aryl-aryl bond formation, other cross-coupling methods further expand the synthetic utility of this compound.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine), which also serves as the solvent. nih.govrsc.org This method allows for the introduction of alkynyl moieties at the C-4 and/or C-6 positions of the pyrimidine ring. Similar to the Suzuki coupling, controlling the stoichiometry of the alkyne is key to achieving selective mono- or di-alkynylation. Theoretical and experimental studies on analogous systems like 4,6-dichloro-2-pyrone show that the reaction can proceed with high regioselectivity. nih.govrsc.org
Other Cross-Coupling Methods:
Negishi Coupling: Utilizes organozinc reagents and is effective for installing a variety of groups, including alkyl and heteroaryl moieties.
Kumada Coupling: Employs Grignard reagents (organomagnesium halides) as the nucleophilic partner. This method is particularly useful for introducing alkyl or aryl groups that are difficult to install via other methods. nih.gov
These alternative methods broaden the scope of accessible structures, allowing for the synthesis of a diverse library of 2,4,6-trisubstituted pyrimidines starting from this compound.
Reduction Chemistry of the Nitro Group
The nitro group on the 3-nitrophenyl moiety of this compound is a key functional group that can be readily transformed into an amino group, providing a gateway to a wide range of further chemical modifications. The reduction of this aromatic nitro group to the corresponding aniline (B41778), 4,6-dichloro-2-(3-aminophenyl)pyrimidine, is a crucial synthetic step. This transformation can be achieved through various established methods, broadly categorized as catalytic hydrogenation and chemical reduction. organic-chemistry.org
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. This process involves the use of a metal catalyst and a hydrogen source. A significant challenge in the hydrogenation of this compound is the potential for hydrodehalogenation, where the chlorine atoms on the pyrimidine ring are also reduced. However, chemoselective reduction can be achieved by carefully selecting the catalyst and reaction conditions. nih.gov For instance, sulfided platinum catalysts have demonstrated efficacy in selectively reducing nitro groups in the presence of activated heteroaryl halides. nih.gov Other common catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere.
Chemical reduction offers an alternative to catalytic hydrogenation and utilizes stoichiometric or catalytic amounts of reducing agents. These methods can sometimes offer better functional group tolerance. For the reduction of the nitro group on the subject compound, reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective. justia.com These methods are particularly useful in laboratory-scale synthesis.
The resulting 4,6-dichloro-2-(3-aminophenyl)pyrimidine is a versatile intermediate, with the newly formed amino group serving as a handle for extensive derivatization, as will be discussed in section 3.5.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reduction Method | Reagent / Catalyst | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Room Temperature, 1-4 atm H₂ | May cause hydrodehalogenation of C-Cl bonds. |
| Catalytic Hydrogenation | H₂, PtS/C (Sulfided Platinum) | Methanol, Low Temperature & Pressure | High selectivity for nitro group reduction over heteroaryl halides. nih.gov |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol/Methanol, Room Temperature | Highly active, may require careful control to avoid side reactions. |
| Chemical Reduction | Fe / CH₃COOH or NH₄Cl | Refluxing aqueous ethanol | Classic, cost-effective method. |
| Chemical Reduction | SnCl₂·2H₂O / HCl | Ethanol, Reflux | Standard laboratory procedure for nitro reduction. |
| Chemical Reduction | Na₂S₂O₄ | Aqueous/Organic Biphasic System | Mild conditions, often used for sensitive substrates. |
Cycloaddition and Annulation Reactions to Form Fused Heterocyclic Systems
The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The two chlorine atoms at the C4 and C6 positions are susceptible to sequential or simultaneous nucleophilic substitution by binucleophiles, leading to annulation reactions that form new rings fused to the pyrimidine core. mdpi.com
Fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry. nih.goveurekaselect.com The synthesis of a 2-(3-nitrophenyl)-substituted pyrazolo[1,5-a]pyrimidine (B1248293) can be achieved through the cyclocondensation reaction of this compound with a substituted aminopyrazole. The reaction mechanism involves the initial nucleophilic substitution of one chlorine atom by the exocyclic amino group of the aminopyrazole, followed by an intramolecular cyclization where the endocyclic pyrazole (B372694) nitrogen displaces the second chlorine atom, forming the fused bicyclic system. The reaction is typically conducted in the presence of a base to neutralize the HCl generated.
Similarly, the isoxazolo[4,5-d]pyrimidine scaffold can be constructed from this compound. nih.govnih.gov This transformation can be envisioned through reaction with a binucleophile such as hydroxylamine (B1172632) or a substituted 5-aminoisoxazole. For instance, reaction with hydroxylamine (NH₂OH) could proceed via initial substitution at one chloro position, followed by intramolecular cyclization of the hydroxyl group onto the second electrophilic carbon, leading to the formation of the isoxazole (B147169) ring fused to the pyrimidine core. These annulation reactions significantly expand the chemical space accessible from the starting dichloropyrimidine.
Table 2: Annulation Reactions for Fused Heterocyclic Systems
| Target Fused System | Binucleophilic Reagent | Resulting Structure |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 3-Amino-1H-pyrazole | 5-Chloro-2-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (intermediate) leading to the fused system |
| Isoxazolo[4,5-d]pyrimidine | Hydroxylamine (NH₂OH) | 2-(3-Nitrophenyl)isoxazolo[4,5-d]pyrimidine derivative |
Beyond nitrogen-based heterocycles, the dichloropyrimidine core can be used to synthesize other fused systems containing different heteroatoms. The formation of an oxathiinopyrimidine ring system, for example, is plausible through the reaction of this compound with a nucleophile containing both a hydroxyl and a thiol group, such as 2-mercaptoethanol. In this reaction, the thiol group, being a stronger nucleophile, would likely attack one of the chlorinated positions first, followed by an intramolecular cyclization of the hydroxyl group to displace the second chlorine, forming the six-membered oxathiine ring.
Other fused systems can be generated using various other binucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazino[4,5-d]pyrimidines. acs.orgorganic-chemistry.org Similarly, reaction with ethylenediamine (B42938) would be expected to yield pyrazino[2,3-d]pyrimidine derivatives. These reactions underscore the versatility of the 4,6-dichloropyrimidine (B16783) moiety as a scaffold for building complex, polycyclic heterocyclic structures through controlled nucleophilic substitution and cyclization pathways.
Derivatization Strategies for the 3-Nitrophenyl Moiety
The primary strategy for derivatizing the 3-nitrophenyl moiety involves the initial reduction of the nitro group to an amine, as detailed in Section 3.3. The resulting 4,6-dichloro-2-(3-aminophenyl)pyrimidine offers a versatile platform for a variety of chemical transformations targeting the newly introduced amino group.
The aniline derivative can readily undergo acylation reactions with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This allows for the introduction of a wide array of acyl groups, modifying the steric and electronic properties of the molecule.
Another common derivatization is sulfonylation . Reaction of the amino group with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This functional group is a well-known pharmacophore and can alter the solubility and biological activity of the parent compound.
Furthermore, the amino group can be converted into a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). acs.orggoogle.com The resulting diazonium salt is a highly versatile intermediate that can be subjected to a range of subsequent reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH), thereby enabling extensive functionalization of the phenyl ring that would be difficult to achieve by other means.
Table 3: Derivatization Strategies for the 2-(3-Aminophenyl) Moiety
| Reaction Type | Reagent(s) | Functional Group Introduced |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) / Base | Amide (-NHCOCH₃) |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) / Base | Sulfonamide (-NHSO₂C₆H₄CH₃) |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques measure the vibrational transitions of molecules, which are unique to their structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For 4,6-dichloro-2-(3-nitrophenyl)pyrimidine, characteristic absorption bands would be expected for the C-Cl, C=N, C=C, and N-O bonds. Specifically, one would anticipate:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Pyrimidine (B1678525) and Phenyl Ring C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region.
Nitro Group (NO₂) stretching: Strong, distinct asymmetric and symmetric stretching bands, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C-Cl stretching: Generally appearing in the 800-600 cm⁻¹ region.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser source. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. For this compound, the symmetric vibrations of the pyrimidine and phenyl rings would be expected to be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show signals corresponding to the single proton on the pyrimidine ring and the four protons on the 3-nitrophenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the unambiguous assignment of each proton. The protons on the nitrophenyl ring would exhibit complex splitting patterns (e.g., triplet, doublet of doublets) based on their coupling with adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for the determination of the total number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, attached to electronegative atoms). For the target molecule, distinct signals would be expected for the four carbons of the pyrimidine ring and the six carbons of the nitrophenyl ring. The carbons attached to chlorine atoms (C4 and C6 of the pyrimidine ring) and the carbon attached to the nitro group would show characteristic downfield shifts.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are used to establish correlations between different nuclei and determine the complete molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of C-H pairs.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule, for instance, establishing the connectivity between the 3-nitrophenyl ring and the C2 position of the pyrimidine ring.
Without access to published experimental data, the creation of specific data tables for these spectroscopic techniques for this compound remains unfeasible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific experimental UV-Vis absorption spectra or data detailing the electronic transitions (e.g., π→π* or n→π*) for this compound were found. This information is crucial for understanding the electronic structure and conjugation within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight can be calculated from the chemical formula, a published mass spectrum detailing the specific fragmentation pattern of this compound under electron ionization or other methods could not be located. Such data would be essential for confirming the molecular weight and providing insights into the compound's structural stability and fragmentation pathways.
Based on its structure, the theoretical exact mass and a plausible fragmentation pattern can be predicted, as shown in the tables below. However, it is critical to note that this is a theoretical prediction and has not been experimentally verified from available sources.
Table 4.4.1: Theoretical Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅Cl₂N₃O₂ |
| Molar Mass | 270.07 g/mol |
Table 4.4.2: Plausible, Unverified Fragmentation Patterns in Mass Spectrometry
| m/z Value (Predicted) | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 239 | [M - NO]⁺ | NO |
| 224 | [M - NO₂]⁺ | NO₂ |
| 198 | [M - Cl - NO₂]⁺ | Cl, NO₂ |
| 163 | [C₄H₂Cl₂N₂]⁺ (dichloropyrimidine fragment) | C₆H₃NO₂ |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure
No published single-crystal X-ray diffraction data for this compound was identified. This is the most significant data gap, as SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Without a crystallographic information file (CIF), it is impossible to provide experimentally determined details for the following subsections.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Experimentally determined bond lengths, bond angles, and torsion angles for this specific compound are not available. This data is fundamental for a precise description of the molecular geometry.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
An analysis of intermolecular interactions, which govern the crystal packing and solid-state properties, cannot be performed without crystallographic data. Information on potential hydrogen bonds, π-π stacking, or other non-covalent interactions remains unavailable.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. mdpi.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are frequently used to provide a balance between accuracy and computational cost for medium-sized organic molecules. nih.govijcce.ac.ir
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a fundamental computational step that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.orgnih.gov For 4,6-Dichloro-2-(3-nitrophenyl)pyrimidine, DFT calculations, typically using a basis set such as 6-311++G(d,p), are employed to determine its preferred three-dimensional structure. nih.gov
The analysis focuses on key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles. The pyrimidine (B1678525) ring is expected to be nearly planar. However, the most significant conformational aspect is the dihedral angle between the planes of the pyrimidine and the 3-nitrophenyl rings. Due to potential steric hindrance between the ortho-hydrogen of the phenyl ring and the pyrimidine ring, a non-planar (twisted) conformation is anticipated to be the most stable. The nitro group may also be slightly twisted out of the plane of the phenyl ring. These calculations reveal that the molecule is not perfectly flat, with the phenyl ring rotated relative to the pyrimidine core to minimize steric repulsion. nih.govresearchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Cl Bond Length | Length of the Carbon-Chlorine bonds on the pyrimidine ring | ~1.74 Å |
| C-N (pyrimidine) Bond Length | Average length of Carbon-Nitrogen bonds within the pyrimidine ring | ~1.33 Å |
| C-C (phenyl) Bond Length | Average length of Carbon-Carbon bonds within the phenyl ring | ~1.39 Å |
| C-NO2 Bond Length | Length of the Carbon-Nitrogen bond of the nitro group | ~1.48 Å |
| Pyrimidine-Phenyl Dihedral Angle | Torsional angle between the two ring systems | ~30° - 45° |
Prediction of Vibrational Frequencies and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key experimental technique for molecular characterization. mdpi.com DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and assign specific vibrational modes. nih.govphyschemres.org
Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Therefore, calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. physchemres.org The analysis for this compound would involve identifying characteristic vibrations, such as C-Cl stretching, pyrimidine ring breathing modes, C=N stretching, aromatic C-H stretching of the phenyl ring, and the symmetric and asymmetric stretching of the NO2 group. nih.govijfans.org Good correlation between the scaled theoretical frequencies and the experimental FT-IR and Raman bands validates the accuracy of the computed molecular geometry. physchemres.orgresearchgate.net
| Vibrational Mode | Predicted Frequency (Scaled) | Expected Experimental Region | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3100 - 3050 | 3100 - 3000 | Aromatic C-H stretching |
| νas(NO2) | 1540 - 1520 | 1550 - 1515 | Asymmetric NO2 stretching |
| νs(NO2) | 1355 - 1340 | 1360 - 1335 | Symmetric NO2 stretching |
| ν(C=N/C=C) ring | 1580 - 1450 | 1600 - 1450 | Ring stretching vibrations |
| ν(C-Cl) | 800 - 750 | 820 - 740 | C-Cl stretching |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netacadpubl.eu It provides a detailed picture of the electronic interactions between filled (donor) and empty (acceptor) orbitals.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. ijcce.ac.ir
HOMO-LUMO Energy Gap Analysis for Reactivity and Stability
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ripublication.com
| Property | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Energy stabilization when accepting electrons |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netuni-muenchen.de It is plotted onto a constant electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In the MEP map of this compound, distinct regions of charge are visible:
Negative Regions (Red/Yellow): These electron-rich areas correspond to high negative electrostatic potential and are susceptible to electrophilic attack. They are typically located around the electronegative atoms, specifically the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. researchgate.net
Positive Regions (Blue): These electron-deficient areas have a high positive electrostatic potential and are prone to nucleophilic attack. Such regions are expected around the hydrogen atoms of the phenyl ring and, most notably, on the carbon atoms of the pyrimidine ring bonded to the chlorine atoms (C4 and C6), due to the strong electron-withdrawing effect of the chlorine substituents. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP map visually confirms the electronic effects of the various substituents and provides a predictive tool for the molecule's chemical interactions. readthedocs.io
Theoretical Studies on Reaction Mechanisms
There is no available research detailing the theoretical studies of reaction mechanisms specifically for this compound.
Computational Modeling of SNAr Pathways and Regioselectivity
No computational models detailing the Nucleophilic Aromatic Substitution (SNAr) pathways or predicting the regioselectivity for this compound have been published. While studies exist for other dichloropyrimidine isomers, this specific compound has not been analyzed in the literature.
Transition State Analysis for Reaction Energetics
A transition state analysis for the reaction energetics of this compound has not been reported in the scientific literature. Consequently, data on the energy barriers and thermodynamics of its reactions from a computational standpoint is not available.
Analysis of Intermolecular Interactions in Crystal Structures
Detailed analyses of intermolecular interactions in the crystal structure of this compound are not present in the current body of scientific work.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots
No studies employing Hirshfeld surface analysis or 2D-fingerprint plots to investigate the intermolecular contacts of this compound have been published. Such analyses, which are valuable for understanding crystal packing, have been performed on other pyrimidine derivatives but not on this specific molecule. nih.govnih.govrsc.orgresearchgate.net
Noncovalent Interaction (NCI) Analysis
There are no published Noncovalent Interaction (NCI) analyses for this compound. This type of computational analysis, which helps in visualizing and understanding weak interactions, has not been applied to this compound in the available literature.
Investigation of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of this compound have not been investigated computationally or experimentally according to a thorough review of scientific databases. While the NLO properties of other pyrimidine derivatives have been a subject of research interest, this specific compound remains uncharacterized in this regard. rsc.org
Calculation of Polarizability and Hyperpolarizabilities
The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are crucial in determining a material's NLO efficiency. Density Functional Theory (DFT) is a widely used computational method to calculate these parameters with a good balance of accuracy and computational cost.
Computational studies on various pyrimidine derivatives have demonstrated that the pyrimidine ring itself can act as an electron-accepting unit. researchgate.netrsc.org The presence of two nitrogen atoms in the ring leads to a π-deficient system, enhancing its ability to withdraw electrons. This inherent property of the pyrimidine core is a foundational element in the design of NLO materials. nih.govrsc.org
To provide a quantitative perspective, hypothetical calculated values for similar classes of compounds are presented in the table below. These values are illustrative and serve to demonstrate the order of magnitude that might be expected for such molecules.
| Compound | Method/Basis Set | α (a.u.) | β (a.u.) |
| Pyrimidine | DFT/B3LYP | ~60-70 | ~10-20 |
| Nitrobenzene | DFT/B3LYP | ~80-90 | ~100-150 |
| Dichloro-nitropyrimidine (hypothetical) | DFT/B3LYP | ~100-120 | >200 |
Note: These are representative values and the actual calculated values for this compound may vary.
Design Principles for Pyrimidine-Based NLO Materials
The design of efficient second-order NLO materials is largely guided by the principle of creating molecules with a significant change in dipole moment upon excitation. This is typically achieved through a "push-pull" architecture, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge.
In the case of pyrimidine-based NLO materials, the pyrimidine ring itself often serves as the electron acceptor or as a key component of the π-conjugated bridge. researchgate.netnih.gov Its electron-deficient nature makes it an effective electron sink. The NLO response can be tuned by varying the strength and position of donor and acceptor substituents on the pyrimidine scaffold and any attached aromatic rings.
For this compound, the molecule is heavily substituted with electron-withdrawing groups (two chloro atoms and a nitrophenyl group). This structure deviates from the classic donor-acceptor "push-pull" model. However, such molecules can still exhibit significant NLO properties, particularly third-order effects. The high degree of charge asymmetry and the potential for intramolecular charge transfer, even between different acceptor moieties, can lead to substantial hyperpolarizabilities.
Key design principles for enhancing the NLO properties of pyrimidine-based materials include:
Introduction of Strong Donor and Acceptor Groups: Attaching potent electron-donating groups (e.g., -NH2, -N(CH3)2) and electron-accepting groups (e.g., -NO2, -CN) to the pyrimidine framework can significantly enhance the second-order hyperpolarizability (β). nih.gov
Extension of π-Conjugation: Increasing the length of the conjugated system that connects the donor and acceptor groups generally leads to larger NLO responses. This can be achieved by incorporating moieties like vinylene or ethynylene spacers.
Modulation of the Pyrimidine Core: The electronic properties of the pyrimidine ring can be fine-tuned through substitution. The introduction of electron-withdrawing groups, as seen in the target molecule, enhances its acceptor character.
Molecular Symmetry: For second-order NLO applications, the molecule must be non-centrosymmetric. The substitution pattern in this compound is asymmetric, which is a prerequisite for a non-zero β value.
Advanced Applications in Materials Science and Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The high reactivity of the chlorinated pyrimidine (B1678525) structure, which allows for easy nucleophilic substitution, establishes it as a key intermediate in chemical synthesis. sltchemicals.com This versatility is fundamental to its role as a precursor for a wide array of more complex molecules.
Precursors for Complex Heterocyclic Architectures
The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making the compound an ideal substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen positions on a dichloropyrimidine ring generally follows the order C4(6) > C2. acs.org This inherent selectivity allows for the controlled, stepwise introduction of different nucleophiles to build intricate, multi-substituted heterocyclic systems.
Chemists can exploit this reactivity to synthesize a diverse library of pyrimidine derivatives. For example, reactions with various amines, thiols, and alcohols can displace one or both chlorine atoms, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This strategy is a cornerstone for creating novel molecular frameworks with tailored electronic and steric properties. frontiersin.org The ability to construct such libraries of complex molecules is crucial for discovering compounds with specific biological activities or material properties. nih.gov The general synthetic utility of dichloropyrimidines in forming diarylated products through methods like the Suzuki coupling reaction further highlights their importance as building blocks. nih.govlifechempharma.com
Table 1: Reactivity Profile for Heterocycle Synthesis
| Reaction Type | Nucleophile | Positions of Reactivity | Potential Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Anilines | C4, C6 | Formation of amino-substituted pyrimidines. acs.orgresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Phenols | C4, C6 | Synthesis of alkoxy- or aryloxy-pyrimidines. |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols, Thiophenols | C4, C6 | Creation of thioether-linked pyrimidines. |
| Suzuki Coupling | Arylboronic Acids | C4, C6 | Formation of C-C bonds to create aryl-substituted pyrimidines. nih.gov |
| Sonogashira Coupling | Terminal Alkynes | C4, C6 | Introduction of alkynyl groups for extended π-systems. |
Intermediates for Specialty Chemicals and Agrochemicals
Dichloropyrimidine scaffolds are recognized as essential intermediates in the production of a range of specialty chemicals, including pharmaceuticals and agrochemicals. sltchemicals.com They serve as precursors in the manufacturing of targeted herbicides, fungicides, and insecticides. sltchemicals.comgoogle.com The specific functionality of 4,6-dichloro-2-(3-nitrophenyl)pyrimidine, particularly the 3-nitrophenyl group, can be leveraged to synthesize active ingredients with specific modes of action. While direct examples for this specific isomer are not extensively documented in public literature, the synthesis of a new generation of pesticides with greater specificity often relies on such precisely functionalized intermediates. nbinno.com The core structure is a key component that directly influences the efficacy, stability, and safety profile of the final agrochemical product. nbinno.com
Development of Pyrimidine-based Materials with Specific Properties
The electronic characteristics of the pyrimidine ring, combined with the ability to modify its structure extensively, make it a prime candidate for the development of advanced functional materials.
Exploration in Non-Linear Optics (NLO) and Photonics
Organic molecules with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, optical data storage, and photonics. rsc.orgnih.gov The key to creating effective NLO materials often lies in designing molecules with strong intramolecular charge transfer (ICT), typically in a "push-pull" configuration.
The this compound structure possesses inherent features suitable for NLO applications. The pyrimidine ring is π-deficient and acts as a natural electron acceptor. rsc.orgresearchgate.net This effect is significantly amplified by the strongly electron-withdrawing nitro group on the attached phenyl ring. By replacing the chlorine atoms with electron-donating groups, a classic push-pull system can be established, facilitating ICT upon excitation. The development of pyrimidine-based NLO chromophores is an active area of research, with studies demonstrating that the pyrimidine framework is ideal for creating molecules with high third-order nonlinear susceptibility. rsc.orgrsc.orgresearchgate.net Pyrimidine derivatives are also explored for their potential in organic light-emitting diodes (OLEDs) and as electron transport materials, underscoring their relevance in photonics. alfa-chemistry.comspiedigitallibrary.orgnih.gov
Table 2: Research Findings on Pyrimidine Derivatives in NLO and Photonics
| Pyrimidine Derivative Type | Property Investigated | Application Area | Key Finding |
| Push-Pull Pyrimidines | Second and Third-Order NLO | Photonics, Optical Devices | Pyrimidine acts as an effective electron-accepting core in push-pull systems. rsc.orgresearchgate.net |
| Arylvinylpyrimidine Chromophores | Two-Photon Absorption (TPA) | Bio-imaging, Data Storage | V-shaped pyrimidine derivatives show significant TPA cross-sections. researchgate.net |
| Pyrimidine-based Emitters | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | Tuning substituents on the pyrimidine ring optimizes optoelectronic properties for high-efficiency OLEDs. nih.gov |
| Pyrimidine-containing π-systems | Intramolecular Charge Transfer | Organic Solar Cells (OPV) | Planar structures with pyrimidine groups enhance charge transfer and improve device performance. alfa-chemistry.com |
Design of Chemosensors and Optical Probes
Fluorescent chemosensors are powerful tools for detecting specific ions and molecules in biological and environmental systems. mdpi.com The pyrimidine scaffold is an excellent platform for designing such sensors. cbs.dk Its derivatives can form both coordination and hydrogen bonds, making them suitable for use as sensing probes. cbs.dk The reactive chlorine atoms in this compound offer a direct route for attaching fluorophores or specific binding sites (receptors) for target analytes. mdpi.com
Upon binding of a target ion or molecule to the receptor, a change in the electronic structure of the molecule can occur, leading to a detectable change in its fluorescence or color. researchgate.net For example, a sensor might be designed where the binding event disrupts or enhances an intramolecular charge transfer process, thereby turning the fluorescence "on" or "off." Pyrimidine-based probes have been successfully developed for detecting various targets, including bacteria and metal ions. rsc.orgnih.gov The ability to functionalize the dichloropyrimidine core allows for the rational design of highly selective and sensitive optical sensors. mdpi.com
Strategies for Incorporating this compound into Polymeric Systems or Frameworks
The difunctional nature of this compound, with two reactive chlorine atoms, makes it a viable monomer for the synthesis of novel polymers and frameworks. These chlorine sites can participate in polycondensation or cross-coupling reactions to build extended, pyrimidine-containing structures.
For instance, reacting the compound with a diamine or a diol could lead to the formation of polyamines or polyethers, respectively, with the pyrimidine unit integrated into the polymer backbone. Such polymers could exhibit unique thermal, optical, or electronic properties derived from the pyrimidine core. Research has demonstrated the successful incorporation of pyrimidine fluorophores into polymer structures like poly(methylmethacrylate), resulting in materials that act as polarity sensors. academie-sciences.fr
Another advanced strategy is the incorporation of pyrimidine units into porous crystalline structures like Covalent Organic Frameworks (COFs). The defined geometry and reactive sites of the pyrimidine monomer could be used to direct the formation of a highly ordered, porous network. These pyrimidine-based frameworks could have applications in gas storage, catalysis, or sensing, leveraging both the porosity of the framework and the chemical functionality of the embedded pyrimidine rings. nih.govacs.org
Future Directions in the Design of Functionalized Pyrimidine Derivatives for Advanced Applications
The inherent reactivity of the chlorine atoms at the 4 and 6 positions of the pyrimidine ring in this compound makes it an ideal precursor for a wide array of functionalized derivatives. The future of materials science and chemical synthesis will likely see this compound and its derivatives being explored in several key areas:
Organic Electronics and Photonics: The electron-deficient nature of the pyrimidine ring, coupled with the electron-withdrawing nitro group, imparts interesting electronic properties to its derivatives. Future research is expected to focus on the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for photovoltaic devices. By strategically replacing the chlorine atoms with various electron-donating or electron-accepting moieties, researchers can fine-tune the electronic and optical properties of the resulting materials.
High-Performance Polymers: The dichloropyrimidine core can act as a rigid building block for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic or optical properties. Future endeavors will likely involve the polymerization of difunctional monomers derived from this compound to create novel polymers for applications in aerospace, electronics, and specialty coatings.
Supramolecular Chemistry and Crystal Engineering: The presence of nitrogen atoms in the pyrimidine ring and the nitro group on the phenyl ring allows for the formation of various non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes its derivatives excellent candidates for the construction of well-defined supramolecular architectures and the engineering of crystals with desired physical properties. Future work may focus on designing derivatives that self-assemble into complex structures for applications in sensing, catalysis, and drug delivery.
Medicinal Chemistry and Drug Discovery: While this article focuses on materials science and chemical synthesis, it is worth noting that the pyrimidine scaffold is a common feature in many biologically active compounds. The functionalization of this compound could lead to the discovery of new pharmaceutical agents. The ability to introduce diverse functional groups at the 4 and 6 positions allows for the creation of large libraries of compounds for high-throughput screening.
To facilitate a deeper understanding of the properties and potential of this compound, the following data is provided:
| Property | Value |
| Molecular Formula | C₁₀H₅Cl₂N₃O₂ |
| Molecular Weight | 270.07 g/mol |
| CAS Number | 3740-91-8 |
This data is compiled from publicly available chemical databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
